Littorine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

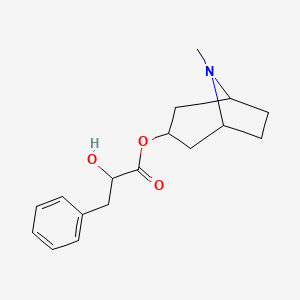

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRXUEYLFZLOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Littorine?

An In-depth Technical Guide to the Chemical Structure and Properties of Littorine (B1216117)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of this compound, a significant tropane (B1204802) alkaloid. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is a tropane alkaloid found in various plants, notably from the Solanaceae family, including Atropa belladonna and Datura species.[1][2][3] It is an ester of tropine (B42219) and phenyllactic acid.[4] Structurally, it is an isomer of hyoscyamine (B1674123) and atropine (B194438) and serves as a key intermediate in the biosynthetic pathway of these and other tropane alkaloids like scopolamine.[5]

The chemical identity of this compound is defined by the following identifiers:

-

IUPAC Name : (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate.

-

Chemical Formula : C₁₇H₂₃NO₃.

-

SMILES Code : CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.

-

InChI Code : InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3.

-

InChIKey : FNRXUEYLFZLOEZ-UHFFFAOYSA-N.

-

CAS Registry Number : 21956-47-8.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below, providing key physicochemical properties for identification and characterization.

| Property | Value | Reference |

| Molecular Weight | 289.37 g/mol | |

| 289.4 g/mol | ||

| 289.3694 g/mol | ||

| Exact Mass | 289.1678 | |

| Elemental Analysis | C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59% | |

| Appearance | Solid powder | |

| Kovats Retention Index | 2601.2 (on a non-polar column) |

Biosynthesis of this compound

This compound is a critical intermediate in the biosynthesis of pharmaceutically important tropane alkaloids, including hyoscyamine and scopolamine. The pathway involves the esterification of tropine with phenyllactic acid.

Key steps in the biosynthesis leading to and from this compound are:

-

Formation of Precursors : Phenyllactic acid is derived from the primary metabolite phenylalanine. Tropine is synthesized from the N-methylpyrrolinium cation via enzymes such as a type III polyketide synthase (PYKS) and a cytochrome P450 (CYP82M3).

-

Activation of Phenyllactate : In Atropa belladonna, phenyllactic acid is activated through glycosylation by a phenyllactate UDP-glycosyltransferase (UGT1) to form phenyllactylglucose.

-

Esterification : this compound synthase (LS), a serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the esterification of tropine with the activated phenyllactylglucose to form this compound.

-

Conversion to Hyoscyamine : this compound is then rearranged by the enzyme this compound mutase/monooxygenase (CYP80F1), a cytochrome P450, to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.

The diagram below illustrates the core biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Identification

The following section summarizes the methodology for the isolation and identification of this compound from plant sources, as described in scientific literature.

Source Material

A high-producing hairy root clone (M8) of Atropa belladonna was established via transformation with Agrobacterium rhizogenes (MAFF 03-01724). This compound has also been detected in non-transformed root cultures of the plant.

Extraction and Analysis

The general workflow for isolating and identifying this compound involves the following steps:

-

Extraction : The alkaloid fraction is extracted from the hairy root culture.

-

Chromatographic Detection :

-

High-Performance Liquid Chromatography (HPLC) : Used for the initial detection of this compound within the alkaloid fraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for further detection and to obtain mass spectral data, which aids in preliminary identification.

-

-

Structural Identification :

-

Nuclear Magnetic Resonance (NMR) Analysis : NMR is the definitive method used to confirm the chemical structure of the isolated compound as this compound.

-

The experimental workflow is visualized in the diagram below.

References

The Littorine Biosynthesis Pathway in Datura stramonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datura stramonium, a member of the Solanaceae family, is a well-known producer of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications. Among these, littorine (B1216117) holds a pivotal position as a key intermediate in the biosynthesis of the medicinally important alkaloids hyoscyamine (B1674123) and scopolamine (B1681570). Understanding the intricate enzymatic pathway leading to this compound is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Datura stramonium, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the core processes.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic routes: the tropane moiety pathway originating from L-ornithine and/or L-arginine, and the phenyllactic acid moiety pathway derived from L-phenylalanine. The primary site of this biosynthesis is the roots of the plant.

The initial stages of the pathway are shared with the biosynthesis of other tropane alkaloids and involve the formation of the tropane ring structure.[1] L-ornithine, derived from L-arginine, is decarboxylated to putrescine by ornithine decarboxylase (ODC). Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT), a key regulatory enzyme in the pathway.[2] Subsequently, N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[3]

The N-methyl-Δ¹-pyrrolinium cation serves as a crucial branch-point intermediate. It condenses with a molecule derived from acetoacetate (B1235776) to eventually form tropinone (B130398), the first bicyclic intermediate in the pathway. Tropinone is then stereospecifically reduced by tropinone reductase I (TRI) to tropine (B42219).[4]

Concurrently, the aromatic amino acid L-phenylalanine is converted to phenyllactic acid. This part of the pathway involves a transamination to phenylpyruvic acid, followed by a reduction.[1]

The final step in this compound biosynthesis is the esterification of tropine with phenyllactic acid, a reaction catalyzed by this compound synthase. This compound then serves as the direct precursor for hyoscyamine through an intramolecular rearrangement catalyzed by a cytochrome P450 enzyme, likely a homolog of CYP80F1.

Signaling Pathway Diagram

Quantitative Data

The biosynthesis of this compound and other tropane alkaloids is tightly regulated. The following tables summarize some of the available quantitative data on key enzymes and metabolites in Datura stramonium.

Table 1: Kinetic Properties of Tropinone Reductases in Datura stramonium

| Enzyme | Substrate | Km (mM) | Cosubstrate | Km (µM) | Reference |

| Tropinone Reductase I (TRI) | Tropinone | 1.30 | NADPH | 58 | |

| Tropinone Reductase II (TRII) | Tropinone | 0.11 | NADPH | 16 |

Table 2: Effects of Methyl Jasmonate (MJ) on Tropane Alkaloid Content and Gene Expression in Datura stramonium Roots (24h treatment)

| Treatment | Scopolamine (mg/g DW) | Hyoscyamine (mg/g DW) | PMT Relative Expression | TR1 Relative Expression | h6h Relative Expression | Reference |

| Control (0 µM MJ) | ~3.0 | ~10.0 | 1.0 | 1.0 | 1.0 | |

| 150 µM MJ | ~3.8 (↑28%) | ~19.2 (↑92%) | Increased | Increased | Increased | |

| 300 µM MJ | ~3.6 (↑19%) | ~8.2 (↓18%) | No significant change | No significant change | No significant change |

Note: The gene expression changes are qualitative as presented in the source, indicating a significant upregulation at 150 µM MJ in roots.

Experimental Protocols

Metabolite Extraction for HPLC Analysis

This protocol is adapted from methods used for the extraction of tropane alkaloids from Datura stramonium.

Materials:

-

Fresh or dried plant material (roots, leaves)

-

Extraction solvent: Chloroform (B151607):Methanol (B129727):Ammonia (15:5:1, v/v/v)

-

0.1 N Sulfuric acid

-

28% Ammonium (B1175870) hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Syringe filters (0.22 µm)

Procedure:

-

Homogenize 1 g of fresh plant material or 0.1 g of dried powder in 10 mL of extraction solvent.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction of the pellet twice more and pool the supernatants.

-

Evaporate the combined supernatant to dryness under vacuum or a stream of nitrogen.

-

Dissolve the residue in 5 mL of 0.1 N sulfuric acid.

-

Wash the acidic solution with 5 mL of chloroform to remove non-polar impurities. Discard the chloroform layer.

-

Adjust the pH of the aqueous phase to 10-11 with 28% ammonium hydroxide.

-

Extract the alkaloids from the basified aqueous phase three times with 5 mL of chloroform each time.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to dryness.

-

Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) for Tropane Alkaloid Analysis

This protocol provides a general framework for the separation and quantification of this compound and related alkaloids.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile (B52724) (Solvent A) and a buffer such as 50 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with phosphoric acid (Solvent B).

-

Example gradient: 0-15 min, 10-40% A; 15-20 min, 40-10% A; 20-25 min, 10% A.

Analysis Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

Detection wavelength: 215 nm

Quantification:

-

Prepare standard curves for this compound, hyoscyamine, and scopolamine of known concentrations.

-

Quantify the alkaloids in the plant extracts by comparing their peak areas to the standard curves.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Datura stramonium tissues (e.g., roots) using a suitable plant RNA extraction kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR:

-

Design and validate primers for the target genes (PMT, TR1, this compound synthase, etc.) and a reference gene (e.g., actin or ubiquitin).

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qPCR in a real-time PCR cycler with a typical program:

-

Initial denaturation: 95°C for 5 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 1 min

-

-

Melt curve analysis to verify product specificity.

-

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and relative to a control condition.

Experimental Workflow for Studying the Effect of Elicitors on this compound Biosynthesis

Conclusion

The biosynthesis of this compound in Datura stramonium is a finely tuned pathway that is essential for the production of valuable tropane alkaloids. This guide has provided a comprehensive overview of the core enzymatic reactions, quantitative data, and experimental methodologies relevant to its study. A thorough understanding of this pathway is paramount for researchers and professionals in the fields of plant biochemistry, metabolic engineering, and drug development, as it opens avenues for the targeted enhancement of medicinally important compounds. Further research to elucidate the kinetic properties of all enzymes in the pathway and to fully characterize the regulatory networks will undoubtedly pave the way for novel strategies in the production of these vital pharmaceuticals.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The reduction of tropinone in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Littorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Littorine (B1216117), a tropane (B1204802) alkaloid, serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant anticholinergic drugs hyoscyamine (B1674123) and scopolamine. Found primarily in plants of the Solanaceae family, the efficient isolation and quantification of this compound are paramount for research into tropane alkaloid biosynthesis and for the development of engineered production platforms. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and modern analytical techniques for its quantification. Furthermore, it elucidates the biosynthetic pathway of this compound and presents a generalized workflow for its extraction and analysis, supported by clear visualizations to aid in experimental design and execution.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Solanaceae family, where it acts as a key precursor in the biosynthesis of other tropane alkaloids.

Plant Species

The primary plant source of this compound is Atropa belladonna (deadly nightshade). It is also found in other species of the Solanaceae family, such as Hyoscyamus muticus (Egyptian henbane). Within these plants, this compound is primarily synthesized and stored in the roots.

Hairy Root Cultures

A significant and highly productive source of this compound is hairy root cultures of Solanaceae species, particularly Atropa belladonna. These cultures, established by transformation with Agrobacterium rhizogenes, offer a controlled and continuous system for producing high levels of tropane alkaloids, including this compound[1]. Hairy root clones of Hyoscyamus muticus have also been shown to accumulate significant quantities of this compound, often at levels 1.5 to 3 times higher than scopolamine[2].

Biosynthesis of this compound

This compound is formed through the esterification of tropine (B42219) and phenyllactic acid. This crucial step in the tropane alkaloid biosynthetic pathway is catalyzed by the enzyme this compound synthase[3]. The biosynthesis can be summarized in the following key steps:

-

Formation of Tropine: The tropane ring of tropine is derived from the amino acid ornithine.

-

Formation of Phenyllactic Acid: The amino acid phenylalanine is converted to phenyllactic acid.

-

Esterification: this compound synthase catalyzes the condensation of tropine and phenyllactic acid to form this compound[4].

Subsequently, this compound is converted to hyoscyamine aldehyde by the enzyme this compound mutase (a cytochrome P450 enzyme)[5].

References

- 1. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of scopolamine, hyoscyamine and this compound in plants and different hairy root clones of Hyoscyamus muticus by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Littorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a naturally occurring tropane (B1204802) alkaloid found in a variety of plants, most notably within the Solanaceae family, including species such as Datura and Atropa belladonna.[1][2] It is a constitutional isomer of hyoscyamine (B1674123) and atropine (B194438) and serves as a key precursor in the biosynthesis of these pharmaceutically significant compounds.[3] Understanding the physical and chemical properties of this compound is crucial for its isolation, characterization, and potential pharmacological applications. This guide provides a comprehensive overview of this compound's properties, experimental methodologies for its analysis, and its role in biochemical pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound have been characterized through various analytical techniques. A summary of these properties is presented in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid powder | [1] |

| Melting Point | 80 °C | [4] |

| Solubility (log10WS) | -2.97 (in mol/l) | [5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.758 | [5] |

| Storage Conditions | Store at < -15°C, keep container well closed and dry. | [4] |

Chemical Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 21956-47-8 | [1][6] |

| Molecular Formula | C₁₇H₂₃NO₃ | [6] |

| Molecular Weight | 289.37 g/mol | |

| Exact Mass | 289.1678 Da | |

| SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)--INVALID-LINK--O | |

| InChI | InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | [6] |

| InChIKey | FNRXUEYLFZLOEZ-UHFFFAOYSA-N | [6] |

Elemental Analysis

| Element | Percentage | Source(s) |

| Carbon (C) | 70.56% | [1] |

| Hydrogen (H) | 8.01% | [1] |

| Nitrogen (N) | 4.84% | [1] |

| Oxygen (O) | 16.59% | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of every physical and chemical property of this compound are not extensively available in single sources. However, the general methodologies employed for the extraction, purification, and characterization of tropane alkaloids from plant sources are well-established and applicable to this compound.

Extraction and Purification of this compound from Plant Material

The isolation of this compound typically involves solvent extraction from dried and powdered plant material, such as the roots or seeds of Datura stramonium.[7][8]

Methodology:

-

Maceration: The powdered plant material is submerged in a solvent system, often a mixture of a nonpolar organic solvent (e.g., chloroform (B151607) or hexane) and a polar organic solvent (e.g., methanol (B129727) or ethanol), with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.[7][9]

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the resulting extract is concentrated under reduced pressure.[9]

-

Acid-Base Extraction: The concentrated extract is then subjected to an acid-base extraction. The organic extract is treated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid), which protonates the alkaloids, making them water-soluble.[9] The aqueous layer is then separated and washed with a nonpolar organic solvent to remove impurities.[8]

-

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in an organic solvent again. The alkaloids are then extracted back into a nonpolar organic solvent like chloroform.[7][9]

-

Purification: The final organic extract is dried and the solvent is evaporated to yield the crude alkaloid mixture. Further purification can be achieved using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography on silica (B1680970) gel.[8]

Structural Elucidation and Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃). The solution is filtered into an NMR tube to remove any particulate matter.[10][11]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse programs are used to obtain the spectra.[12][13][14]

-

Analysis: The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of this compound.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which causes fragmentation of the molecule.[15][16]

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, as well as a characteristic fragmentation pattern that can be used to confirm its structure.[17][18]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is prepared for analysis, often as a thin film on a salt plate or mixed with KBr to form a pellet.[19][20]

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded.[21][22][23]

-

Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of the functional groups present in the this compound molecule (e.g., hydroxyl, carbonyl, and aromatic groups), providing further confirmation of its structure.

-

Biosynthetic Pathway of Hyoscyamine from this compound

This compound is a crucial intermediate in the biosynthesis of hyoscyamine. The key step in this pathway is the rearrangement of this compound to hyoscyamine aldehyde, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1.[1][24][25] This is followed by a reduction to form hyoscyamine.

Caption: Biosynthesis of Hyoscyamine from this compound.

References

- 1. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d.lib.msu.edu [d.lib.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. research.lancaster-university.uk [research.lancaster-university.uk]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. youtube.com [youtube.com]

- 21. edinst.com [edinst.com]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. youtube.com [youtube.com]

- 24. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Littorine's Interaction with Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Littorine (B1216117), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a significant precursor in the biosynthesis of the anticholinergic drugs hyoscyamine (B1674123) and scopolamine. Its structural similarity to these well-known muscarinic antagonists suggests a potential interaction with acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound at both muscarinic and nicotinic acetylcholine receptors, based on available scientific literature. It includes a detailed presentation of binding affinity data, experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of cholinergic pharmacology and the development of novel therapeutics targeting acetylcholine receptors.

Introduction

This compound is a naturally occurring tropane alkaloid with the chemical formula C₁₇H₂₃NO₃. It is primarily found in plants such as Datura species and Atropa belladonna. As a biosynthetic intermediate to hyoscyamine and scopolamine, this compound's pharmacological profile, particularly its interaction with acetylcholine receptors (AChRs), is of significant interest. Understanding the binding affinities and functional effects of this compound at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors is crucial for elucidating its physiological role and assessing its potential as a pharmacological agent or a lead compound for drug discovery.

Quantitative Data on Receptor Binding

The primary quantitative data on the binding of this compound to acetylcholine receptors comes from competitive radioligand binding assays. The following tables summarize the available data, presenting the 50% inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

Table 1: Binding Affinities of this compound and Related Tropane Alkaloids to Muscarinic Acetylcholine Receptors (mAChR)

| Compound | Radioligand | Receptor Source | IC₅₀ (µM) |

| This compound | [³H]-N-methylscopolamine | Porcine brain | 0.005 |

| Atropine (B194438) | [³H]-N-methylscopolamine | Porcine brain | 0.002 |

| Scopolamine | [³H]-N-methylscopolamine | Porcine brain | 0.001 |

| 6β-Hydroxyhyoscyamine | [³H]-N-methylscopolamine | Porcine brain | 0.003 |

| 7β-Hydroxyhyoscyamine | [³H]-N-methylscopolamine | Porcine brain | 0.008 |

Table 2: Binding Affinities of this compound and Related Tropane Alkaloids to Nicotinic Acetylcholine Receptors (nAChR)

| Compound | Radioligand | Receptor Source | IC₅₀ (µM) |

| This compound | [³H]-Nicotine | Porcine brain | >1000 |

| Atropine | [³H]-Nicotine | Porcine brain | 284 |

| Scopolamine | [³H]-Nicotine | Porcine brain | 928 |

| Cocaine | [³H]-Nicotine | Porcine brain | 371 |

The data clearly indicates that this compound exhibits a high affinity for muscarinic acetylcholine receptors, with an IC₅₀ value in the nanomolar range, comparable to that of well-established mAChR antagonists like atropine and scopolamine.[1][2] In contrast, its affinity for nicotinic acetylcholine receptors is significantly lower, with an IC₅₀ value greater than 1000 µM.[1][2] This demonstrates a pronounced selectivity of this compound for mAChRs over nAChRs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, specifically radioligand binding assays for muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from porcine brain.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine sulfate (B86663) (10 µM).

-

Assay Buffer: 10 mM Na₂HPO₄/KH₂PO₄ buffer, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize fresh porcine brain tissue in ice-cold sucrose (B13894) buffer (0.32 M). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomal membranes) in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µl of synaptosomal membrane preparation (approximately 100-200 µg of protein).

-

50 µl of [³H]-NMS at a final concentration of 0.1 nM.

-

50 µl of various concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) or buffer for total binding.

-

For non-specific binding, add 50 µl of 10 µM atropine sulfate instead of the test compound.

-

-

The final assay volume is 200 µl.

-

-

Incubation: Incubate the assay tubes at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum using a cell harvester. Wash the filters three times with 5 ml of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

-

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for nicotinic acetylcholine receptors.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from porcine brain.

-

Radioligand: [³H]-Nicotine, a nicotinic agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Carbamylcholine (B1198889) (10 mM).

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Follow the same procedure as for the muscarinic receptor binding assay.

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µl of synaptosomal membrane preparation (approximately 100-200 µg of protein).

-

50 µl of [³H]-Nicotine at a final concentration of 5 nM.

-

50 µl of various concentrations of this compound (e.g., from 10⁻⁶ M to 10⁻¹ M) or buffer for total binding.

-

For non-specific binding, add 50 µl of 10 mM carbamylcholine instead of the test compound.

-

-

The final assay volume is 200 µl.

-

-

Incubation: Incubate the assay tubes on ice (4°C) for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash the filters three times with 5 ml of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of acetylcholine receptors and the workflow of the radioligand binding assays.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

The available evidence strongly indicates that this compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with an affinity comparable to that of atropine and scopolamine. Its interaction with nicotinic acetylcholine receptors is significantly weaker. This pharmacological profile suggests that this compound primarily acts as a modulator of the parasympathetic nervous system and cholinergic signaling in the central nervous system through its action on mAChRs. Further research, including functional assays to determine whether this compound acts as an antagonist, agonist, or partial agonist at different mAChR subtypes, is warranted to fully elucidate its mechanism of action and therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

The Enigmatic Precursor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Littorine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of littorine (B1216117), a pivotal tropane (B1204802) alkaloid. While direct research into the pharmacokinetics and pharmacodynamics of this compound is notably scarce, this document synthesizes the available information, primarily focusing on its well-documented role in biosynthesis. To provide a predictive framework, this guide also presents a comparative analysis of the pharmacokinetic and pharmacodynamic profiles of its close structural relatives and downstream metabolites, atropine (B194438) and scopolamine (B1681570).

Introduction to this compound

This compound is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species. It holds a critical position as a biosynthetic intermediate in the production of the medicinally significant anticholinergic agents hyoscyamine (B1674123) (the levorotatory isomer of atropine) and scopolamine. Its chemical structure is closely related to these compounds, suggesting that its own pharmacological properties may be similar. However, a lack of dedicated studies means its specific interactions with biological systems remain largely uncharacterized.

Pharmacokinetics: A Comparative Outlook

Due to the absence of direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, this section provides a summary of the known pharmacokinetic parameters for atropine and scopolamine. It is plausible that this compound would exhibit similar, albeit not identical, characteristics.

Table 1: Comparative Pharmacokinetic Parameters of Atropine and Scopolamine

| Parameter | Atropine | Scopolamine |

| Bioavailability | 25% (oral)[1] | 10.7% - 48.2% (oral, variable)[2][3] |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes (IM); 3-60 minutes (ophthalmic) | ~0.5 hours (oral)[4] |

| Plasma Protein Binding | 14-44%[5] | Data not readily available |

| Volume of Distribution (Vd) | Wide distribution | 1.4 ± 0.3 L/kg |

| Metabolism | Hepatic hydrolysis to tropine (B42219) and tropic acid; ~50% metabolized. | Primarily hepatic, via cytochrome P450 enzymes (CYP3A). |

| Elimination Half-life (t½) | ~2 hours (rapid phase); ~13 hours (slow phase) | 4.5 ± 1.7 hours |

| Excretion | 13-50% excreted unchanged in urine. | <10% excreted unchanged in urine. |

Pharmacodynamics: Inferred Mechanisms of Action

As with its pharmacokinetics, the pharmacodynamics of this compound have not been a subject of extensive research. However, based on its structure as a tropane alkaloid, it is highly probable that this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).

Atropine and scopolamine are non-selective muscarinic antagonists, binding to M1, M2, M3, M4, and M5 receptors. This antagonism is responsible for their wide range of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, and effects on the central nervous system. It is reasonable to hypothesize that this compound would exhibit a similar receptor binding profile, though its affinity and potency at the various muscarinic receptor subtypes are unknown.

Biosynthesis of this compound and its Conversion

The most well-understood aspect of this compound's biological role is its place in the biosynthesis of other tropane alkaloids. This compound is formed from the condensation of tropine and phenyllactic acid. It is then rearranged to form hyoscyamine aldehyde in a crucial step catalyzed by the cytochrome P450 enzyme, CYP80F1.

Signaling Pathway: From Precursors to Hyoscyamine

Experimental Protocols

While specific experimental protocols for the pharmacokinetic and pharmacodynamic analysis of this compound are not available in the literature, this section outlines general methodologies used for the study of tropane alkaloids, which would be applicable to this compound.

Extraction of Tropane Alkaloids from Plant Material

A common method for the extraction of tropane alkaloids involves solid-liquid extraction using an alcoholic solvent, often in an acidified solution to improve the solubility of the alkaloids. This is typically followed by a liquid-liquid extraction for purification.

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the standard techniques for the separation and quantification of tropane alkaloids in biological matrices.

Workflow for Tropane Alkaloid Analysis

Conclusion and Future Directions

This compound remains a molecule of significant interest primarily due to its role as a precursor in the biosynthesis of essential medicines. The current body of scientific literature presents a clear gap in the understanding of its own pharmacokinetic and pharmacodynamic properties. Future research should aim to fill this void through dedicated in vitro and in vivo studies. Such research would not only provide a more complete picture of the pharmacology of tropane alkaloids but could also uncover novel therapeutic applications for this compound itself. Key areas for future investigation include receptor binding assays to determine its affinity for muscarinic receptor subtypes, in vivo studies in animal models to determine its ADME profile, and studies to assess its potential for central nervous system activity.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

Toxicological Profile of Littorine Alkaloid: An In-depth Technical Guide

Introduction

Littorine is a tropane (B1204802) alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species.[1][2] It serves as a key intermediate in the biosynthesis of hyoscyamine (B1674123), a potent anticholinergic agent.[3] While extensive toxicological data exists for hyoscyamine and the related compound scopolamine (B1681570), this compound itself has not been the subject of comprehensive toxicological investigation. However, due to its tropane alkaloid structure, it is presumed to exhibit similar anticholinergic properties, which form the basis of the toxicological concerns for this class of compounds.[4][5]

The primary mechanism of toxicity for tropane alkaloids is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the central and peripheral nervous systems. This interference with the parasympathetic nervous system can lead to a range of adverse effects.

Quantitative Toxicological Data (Extrapolated)

Due to the absence of specific studies on this compound, this section presents data for the closely related and biosynthetically downstream tropane alkaloid, atropine (B194438) (a racemic mixture of d- and l-hyoscyamine), to provide a comparative context for potential toxicity.

Table 1: Acute Toxicity Data for Atropine

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 75 mg/kg | |

| LD50 | Rat | Oral | 500 mg/kg | |

| LD50 | Human (estimated) | Oral | >10 mg |

Toxicological Profile

Acute Toxicity

Based on the known effects of other tropane alkaloids, acute exposure to this compound would likely induce a classic anticholinergic toxidrome. The onset of symptoms is typically rapid, occurring within 30 to 60 minutes of ingestion.

Potential Signs and Symptoms of Acute this compound Toxicity:

-

Central Nervous System: Delirium, hallucinations, agitation, confusion, amnesia, and in severe cases, seizures and coma.

-

Peripheral Nervous System: Dry mouth, blurred vision (mydriasis and cycloplegia), tachycardia, hyperthermia, decreased gastrointestinal motility leading to constipation, and urinary retention.

Chronic Toxicity

Specific data on the chronic toxicity of this compound is unavailable. For other tropane alkaloids like scopolamine and hyoscyamine, there are no reports of accumulation in the human body or genotoxic effects from long-term exposure. However, chronic exposure to any anticholinergic substance raises concerns about potential long-term cognitive impairment.

Target Organ Toxicity

The primary target organs for tropane alkaloid toxicity are those richly innervated by the parasympathetic nervous system.

-

Central Nervous System: The ability of tropane alkaloids to cross the blood-brain barrier leads to the observed neuropsychiatric effects.

-

Heart: Tachycardia is a common finding due to the blockade of muscarinic receptors in the sinoatrial node.

-

Exocrine Glands: Inhibition of salivary, bronchial, and sweat glands leads to dryness of mucous membranes and skin.

-

Gastrointestinal Tract: Reduced motility can result in ileus.

-

Eye: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) are characteristic effects.

Mechanism of Action: Anticholinergic Effects

The toxic effects of tropane alkaloids are a direct consequence of their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, they prevent the neurotransmitter acetylcholine from exerting its normal physiological effects. This disruption of cholinergic transmission in the parasympathetic nervous system leads to the characteristic anticholinergic symptoms. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of this compound to these subtypes is currently unknown.

Experimental Protocols

While specific protocols for this compound are not published, the following methodologies are standard for the toxicological evaluation of alkaloids and would be applicable.

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

-

Test Animals: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance (this compound alkaloid) is administered orally by gavage in a single dose. A limit test at 2000 mg/kg body weight can be initially performed.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated if mortality occurs, along with detailed documentation of all observed toxic effects.

In Vitro Receptor Binding Assay

-

Preparation of Receptor Membranes: Membranes are prepared from tissues or cells expressing the target muscarinic acetylcholine receptors (e.g., rat brain cortex for M1, heart for M2).

-

Radioligand Binding: A radiolabeled antagonist (e.g., [³H]N-methylscopolamine) is incubated with the receptor membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of this compound for the receptor (Ki) can then be calculated.

Conclusion

While direct toxicological data for this compound alkaloid is scarce, its structural similarity to other tropane alkaloids, particularly its role as a direct precursor to hyoscyamine, strongly suggests that it possesses anticholinergic properties and a corresponding toxicological profile. The primary toxic effects are expected to manifest as a result of muscarinic acetylcholine receptor antagonism, leading to a range of central and peripheral nervous system symptoms. Further research, including acute and chronic toxicity studies, receptor binding assays, and investigations into its toxicokinetics, is necessary to definitively characterize the toxicological profile of this compound and to quantify its potential risk to human health. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]

An In-depth Technical Guide on the Discovery and History of Littorine Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117), a tropane (B1204802) alkaloid, holds a significant position in the biosynthesis of pharmacologically important compounds such as hyoscyamine (B1674123) and scopolamine (B1681570). Its discovery and the subsequent elucidation of its biosynthetic pathway have been pivotal in understanding the complex chemical ecology of solanaceous plants. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, with a focus on experimental protocols, quantitative data, and the underlying biochemical pathways.

Historical Perspective and Discovery

The journey to understanding tropane alkaloid biosynthesis was a gradual process built upon decades of research into the chemical constituents of medicinal plants. This compound was identified as a key intermediate in this pathway, bridging the gap between primary metabolites and the more complex, pharmacologically active alkaloids. Early research focused on identifying the precursors of hyoscyamine and scopolamine, with studies on various Datura and Atropa species laying the groundwork for the eventual discovery of this compound. Its identification was a crucial step, confirming that the biosynthesis of these potent anticholinergic agents involved a multi-step enzymatic process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its isolation, purification, and characterization. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₃ | [1] |

| Molecular Weight | 289.37 g/mol | [1] |

| Melting Point | Not available | |

| 13C NMR (CDCl₃, 125 MHz) δ (ppm) | 173.2 (C-1') | [2][3] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M-PLA+H]⁺ | [4] |

Biosynthesis of this compound: A Detailed Signaling Pathway

The formation of this compound is a critical juncture in the biosynthetic pathway of tropane alkaloids. It involves the esterification of tropine (B42219) with phenyllactic acid, a reaction catalyzed by a series of specific enzymes. The elucidation of this pathway has been a significant achievement in plant biochemistry.

The biosynthesis begins with the amino acid phenylalanine, which is converted to phenyllactic acid. Separately, tropine is synthesized from putrescine. The key step in this compound formation involves the activation of phenyllactic acid and its subsequent transfer to tropine. This process is catalyzed by two recently identified enzymes: a phenyllactate UDP-glycosyltransferase (UGT1) and a this compound synthase (LS), which belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family.

Below is a Graphviz diagram illustrating the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols for this compound Isolation and Analysis

The isolation and purification of this compound are typically performed from plant material known to be rich in tropane alkaloids, such as the roots of Atropa belladonna or Datura stramonium, or from hairy root cultures of these plants.

Extraction of Tropane Alkaloids from Atropa belladonna Roots

This protocol is a general method for the extraction of tropane alkaloids and can be adapted for the specific isolation of this compound.

Materials:

-

Dried and powdered roots of Atropa belladonna

-

Methanol

-

25% Ammonia (B1221849) solution

-

1 M Sulfuric acid

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate 100 g of powdered root material in a mixture of chloroform:methanol:ammonia (15:15:1, v/v/v) for 24 hours at room temperature.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the residue in 100 mL of 1 M sulfuric acid.

-

Wash the acidic solution with 3 x 50 mL of chloroform to remove non-polar impurities. Discard the chloroform layers.

-

Make the aqueous layer alkaline (pH ~10) by the dropwise addition of 25% ammonia solution.

-

Extract the liberated alkaloids with 3 x 75 mL of chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the chloroform to dryness to obtain the crude alkaloid extract containing this compound.

Purification of this compound by Column Chromatography

Further purification of the crude extract can be achieved using column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (70-230 mesh)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform:methanol)

-

Fraction collector

-

TLC plates (silica gel 60 F254) and developing chamber

-

Dragendorff's reagent for visualization

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack it into the column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to chloroform:methanol (9:1, v/v).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC), using an appropriate solvent system and visualizing with Dragendorff's reagent.

-

Combine the fractions containing pure this compound and evaporate the solvent.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a specific pH).

-

Detection: UV detector at a wavelength of approximately 210-220 nm.

-

Quantification: Can be performed using a calibration curve with a pure this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a powerful tool for the identification of this compound. The mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. A significant fragment corresponds to the loss of the phenyllactic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are essential for the structural elucidation of this compound. The ¹³C NMR spectrum in CDCl₃ shows a characteristic signal for the carbonyl carbon (C-1') at approximately 173.2 ppm.

Below is a workflow diagram for the isolation and analysis of this compound.

Caption: General workflow for this compound isolation.

Biological Activity and Signaling Pathways of this compound

While this compound is primarily recognized as a biosynthetic intermediate, some studies suggest it may possess its own biological activities. Tropane alkaloids, as a class, are known for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine (B1216132) receptors. However, specific studies on the binding affinity and pharmacological effects of this compound on these receptors are limited. Further research is needed to fully elucidate any direct signaling pathways modulated by this compound and to explore its potential therapeutic applications beyond its role as a precursor.

Conclusion

The discovery and study of this compound have been instrumental in advancing our knowledge of tropane alkaloid biosynthesis. The isolation and characterization of this key intermediate require a combination of classical phytochemical techniques and modern analytical methods. While its role as a precursor to hyoscyamine and scopolamine is well-established, the exploration of its own potential biological activities presents an exciting avenue for future research in drug discovery and development. This guide provides a foundational framework for researchers and scientists working with this important natural product.

References

Spectroscopic and Biosynthetic Insights into Littorine: A Technical Guide

Introduction

Littorine (B1216117) is a tropane (B1204802) alkaloid that serves as a crucial intermediate in the biosynthesis of other significant tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine.[1][2] These compounds are of considerable interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available spectroscopic data (NMR and MS) for this compound, details on experimental protocols for its analysis, and a visualization of its role in the tropane alkaloid biosynthetic pathway.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported, although a complete, assigned spectrum is not consistently available across public sources.

¹³C NMR Data

A key reported ¹³C NMR chemical shift for this compound is that of the carbonyl carbon (C-1') in the phenyllactic acid moiety, which resonates at approximately 173.2 ppm.[3] This is a characteristic signal that helps distinguish it from its isomer, hyoscyamine, where the corresponding carbonyl carbon appears at around 171.8 ppm.[3] Further partial data is available through specialized databases, though access may be restricted.[3]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1' (Carbonyl) | 173.2 |

¹H NMR Data

Detailed ¹H NMR data with complete assignments for this compound is scarce in publicly accessible literature. General spectral regions for tropane alkaloids are known, but specific shifts and coupling constants for this compound require further investigation from dedicated analytical studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Molecular Formula and Exact Mass

The molecular formula of this compound is C₁₇H₂₃NO₃, and its exact mass is 289.167794 g/mol .

Fragmentation Pattern

While a detailed mass spectrum and fragmentation pathway specific to this compound are not widely published, the general fragmentation of tropane alkaloids provides valuable insights. Electron ionization (EI) mass spectrometry of tropane alkaloids typically involves the fragmentation of the tropane ring and the ester side chain. Common fragmentation patterns can be used to infer the structure of this compound.

| m/z | Proposed Fragment |

| 289 | [M]⁺ (Molecular Ion) |

| 124 | Tropane fragment |

| 94/95 | Further fragmentation of the tropane ring |

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction and spectroscopic analysis of tropane alkaloids like this compound. These protocols are based on established methods for this class of compounds and can be adapted for specific research needs.

Extraction of Tropane Alkaloids from Plant Material

-

Drying and Grinding: Plant material (e.g., roots, leaves) is dried to a constant weight and finely ground to increase the surface area for extraction.

-

Acid-Base Extraction:

-

The powdered plant material is macerated in an acidic solution (e.g., 1% HCl in methanol) to protonate the alkaloids, making them soluble in the polar solvent.

-

The extract is filtered, and the solvent is evaporated.

-

The residue is dissolved in an acidic aqueous solution and washed with a nonpolar solvent (e.g., hexane) to remove lipids and other non-basic impurities.

-

The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids.

-

The free-base alkaloids are extracted into an organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude alkaloid extract.

-

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

A standard ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.

-

Typical parameters on a 400 MHz spectrometer include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

-

Typical parameters include a spectral width of 200-220 ppm and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy:

-

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals to the molecular structure of this compound.

-

Mass Spectrometry (MS)

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used for tropane alkaloids.

-

Mass Analysis:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion and its major fragments.

-

Tandem MS (MS/MS): For more detailed structural information, the molecular ion (m/z 289 for this compound) is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps in identifying the characteristic fragments of the molecule.

-

Biosynthetic Pathway of Tropane Alkaloids

This compound is a key intermediate in the biosynthetic pathway of medicinally important tropane alkaloids like hyoscyamine and scopolamine. The following diagram illustrates the logical relationship of this compound within this pathway.

Conclusion

This technical guide has summarized the currently available spectroscopic data for this compound, provided general experimental protocols for its analysis, and illustrated its central role in the biosynthesis of other tropane alkaloids. While there are gaps in the publicly available, detailed spectroscopic assignments for this compound, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further dedicated analytical studies would be beneficial to provide a more complete spectroscopic profile of this important biosynthetic intermediate. To date, there is no readily available information in the public domain directly linking the compound this compound to a specific biological signaling pathway.

References

In Silico Prediction of Littorine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of "Littorine," a term that refers to two distinct molecules with different biological activities: a tropane (B1204802) alkaloid and a macrolide antimicrobial. This document will address both compounds, offering detailed experimental protocols for computational analysis and summarizing key data in a structured format.

Introduction: The Two Faces of this compound

The name "this compound" can cause confusion in scientific literature as it is used for two separate natural products. The first is a tropane alkaloid found in plants such as Datura stramonium and Atropa belladonna.[1][2] This this compound is a precursor in the biosynthesis of atropine (B194438) and hyoscyamine (B1674123) and is investigated for its effects on cholinergic pathways, particularly in the context of neurodegenerative diseases.[3]

The second compound is Litorine , a macrolide antimicrobial isolated from the marine snail Littorina aspera.[4] This molecule has demonstrated in vitro activity against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Microsporum canis.[4]

Given these differences, the in silico prediction of their respective bioactivities requires distinct computational approaches, which will be detailed in the following sections.

In Silico Prediction of Bioactivity for this compound (Tropane Alkaloid)

The bioactivity of the tropane alkaloid this compound is primarily associated with its interaction with the nervous system. In silico methods for this molecule focus on predicting its binding affinity to neurological targets and its potential pharmacokinetic properties.

Predicted Bioactivities and Molecular Targets

The primary predicted bioactivity of the tropane alkaloid this compound is its role as a modulator of cholinergic pathways. Key molecular targets for in silico studies include:

-

Muscarinic Acetylcholine Receptors (mAChRs): A family of G protein-coupled receptors involved in various physiological functions.

-

Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that respond to the neurotransmitter acetylcholine.

In Silico Methodologies and Experimental Protocols

A general workflow for the in silico prediction of the bioactivity of the tropane alkaloid this compound is outlined below.

References

Methodological & Application

Application Note: Extraction of Littorine from Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a tropane (B1204802) alkaloid found in Atropa belladonna (deadly nightshade) and serves as a crucial biosynthetic intermediate in the production of other pharmaceutically significant alkaloids, such as hyoscyamine (B1674123) and scopolamine.[1][2] As a precursor, its isolation and quantification are vital for understanding and potentially manipulating the tropane alkaloid biosynthetic pathway for enhanced production of target compounds. This document provides a detailed protocol for the extraction of a total tropane alkaloid fraction enriched with this compound from Atropa belladonna plant material, primarily from the roots where concentrations are highest. The protocol is based on established acid-base extraction principles for tropane alkaloids.

Data Presentation

Quantitative data for this compound in wild-type Atropa belladonna is not widely available due to its transient nature as a biosynthetic intermediate. The concentration of this compound is generally lower than that of the downstream products, hyoscyamine and scopolamine. The following table summarizes the typical yields of major tropane alkaloids from Atropa belladonna to provide a comparative context.

| Alkaloid | Plant Part | Extraction Yield (% of Dry Weight) | Analytical Method |

| Total Tropane Alkaloids | Roots | Up to 1.3% | HPLC |

| Total Tropane Alkaloids | Leaves | Up to 1.2% | HPLC |

| Hyoscyamine | Roots | 2.48 - 2.80 mg/g DW | HPLC |

| Scopolamine | Roots | ~0.27 mg/g DW | HPLC |

| Atropine (racemic hyoscyamine) | Leaves | 0.16 - 0.27% | HPLC[3] |

| This compound | Roots | Not typically quantified in wild-type plants; present as a minor intermediate. | HPLC/GC-MS [1] |

Note: Yields can vary significantly based on plant genetics, growing conditions, and harvesting time.

Experimental Protocols

This protocol details a laboratory-scale method for the extraction and preliminary purification of a tropane alkaloid fraction containing this compound from Atropa belladonna roots.

Materials and Reagents:

-

Dried Atropa belladonna root powder

-

Dichloromethane (B109758) (or Chloroform)

-

1% (v/v) Sulfuric Acid

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Sodium Carbonate

-

Anhydrous Sodium Sulfate (B86663)

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Separatory funnel (1 L)

-

Beakers and Erlenmeyer flasks

-

pH meter or pH indicator strips

-

Standard laboratory glassware and equipment

Protocol Steps:

-

Maceration and Extraction:

-

Weigh 100 g of finely powdered, dried Atropa belladonna root material.

-

Place the powdered material in a 1 L Erlenmeyer flask.

-

Add 500 mL of methanol to the flask.

-

Securely stopper the flask and macerate for 24 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction of the plant residue with another 300 mL of methanol for 12 hours.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous residue is obtained.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Dissolve the residue in 100 mL of 1% sulfuric acid. The solution should be acidic (pH 2-3).

-

Transfer the acidic solution to a 1 L separatory funnel.

-

Add 100 mL of dichloromethane to the separatory funnel to defat the extract (remove non-alkaloidal, non-polar compounds).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Drain and discard the lower organic (dichloromethane) layer.

-

Repeat the washing step with another 100 mL of dichloromethane and discard the organic layer.

-

Carefully basify the remaining aqueous layer by adding concentrated ammonium hydroxide dropwise with constant swirling until the pH is approximately 9-10. This converts the alkaloid salts into their free base form.

-

Add 100 mL of fresh dichloromethane to the separatory funnel.

-

Shake vigorously for 2-3 minutes, venting frequently.

-

Allow the layers to separate. The tropane alkaloid free bases will partition into the lower dichloromethane layer.

-

Drain and collect the lower organic layer.

-

Repeat the extraction of the aqueous layer twice more with 100 mL portions of dichloromethane.

-

Combine the three organic extracts.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extract by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes with occasional swirling.

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude total tropane alkaloid extract.

-

-

Further Purification (Optional):

-

The crude extract can be further purified using column chromatography on silica (B1680970) gel or alumina. A typical mobile phase system would be a gradient of chloroform (B151607) and methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 v/v/v Chloroform:Methanol:Ammonium Hydroxide).

-

Fractions should be collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and isolate this compound.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Pathway of Tropane Alkaloids in Atropa belladonna

References

- 1. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d.lib.msu.edu [d.lib.msu.edu]

- 3. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]

Application Note: Quantification of Littorine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of littorine (B1216117), a tropane (B1204802) alkaloid and a key intermediate in the biosynthesis of hyoscyamine (B1674123) and scopolamine. The described protocol is applicable for the determination of this compound in plant extracts and other relevant matrices. The method has been validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for routine analysis in research and quality control settings.

Introduction